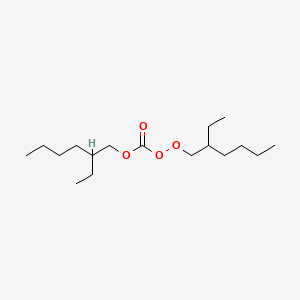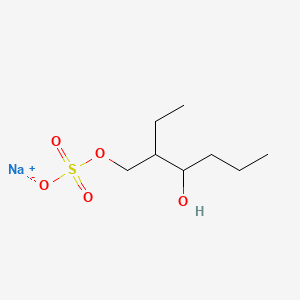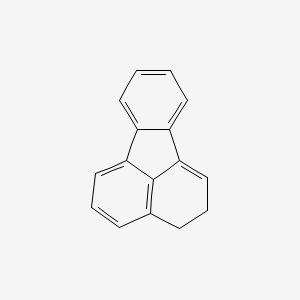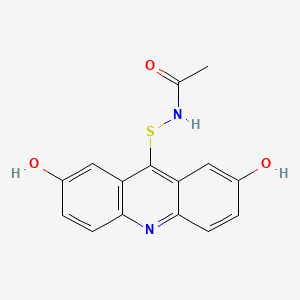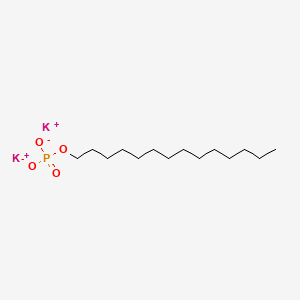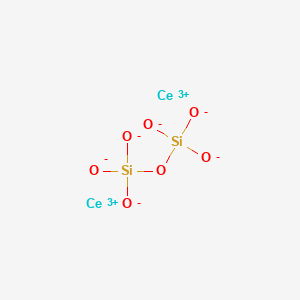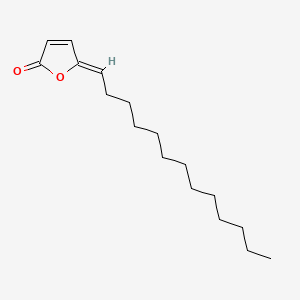
(Z)-5-Tridecylidenefuran-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-Tridecylidenefuran-2(5H)-one: is an organic compound characterized by a furan ring with a tridecylidene substituent. This compound is notable for its unique structure, which includes a long alkyl chain and a furan ring, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-Tridecylidenefuran-2(5H)-one typically involves the reaction of a furan derivative with a tridecylidene precursor under specific conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, where the furan derivative reacts with a tridecylidene aldehyde in the presence of a strong base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: (Z)-5-Tridecylidenefuran-2(5H)-one can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan ring or the alkyl chain are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, acids, bases, varying temperatures and solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, alkylated products.
科学的研究の応用
Chemistry: In chemistry, (Z)-5-Tridecylidenefuran-2(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms, making it a valuable compound for research in organic synthesis.
Biology: The compound has potential applications in biological studies, particularly in the investigation of its interactions with biological molecules. Its structure may allow it to interact with proteins, enzymes, or other biomolecules, providing insights into its biological activity and potential therapeutic uses.
Medicine: In medicine, this compound may be explored for its pharmacological properties. Studies may focus on its potential as an antimicrobial, anti-inflammatory, or anticancer agent, depending on its interactions with biological targets.
Industry: Industrially, the compound can be used in the development of new materials, such as polymers or surfactants. Its unique structure may impart desirable properties to these materials, making it useful in various industrial applications.
作用機序
The mechanism of action of (Z)-5-Tridecylidenefuran-2(5H)-one involves its interaction with specific molecular targets. The furan ring and the long alkyl chain allow the compound to interact with hydrophobic regions of proteins or cell membranes. This interaction can lead to changes in the structure and function of these molecules, resulting in various biological effects. The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research.
類似化合物との比較
(Z)-5-Decylidenefuran-2(5H)-one: Similar structure with a shorter alkyl chain.
(Z)-5-Nonylidenefuran-2(5H)-one: Another similar compound with an even shorter alkyl chain.
(Z)-5-Hexylidenefuran-2(5H)-one: A compound with a significantly shorter alkyl chain.
Uniqueness: The uniqueness of (Z)-5-Tridecylidenefuran-2(5H)-one lies in its long tridecylidene chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This long chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
77085-65-5 |
|---|---|
分子式 |
C17H28O2 |
分子量 |
264.4 g/mol |
IUPAC名 |
(5Z)-5-tridecylidenefuran-2-one |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-15-17(18)19-16/h13-15H,2-12H2,1H3/b16-13- |
InChIキー |
UQSPNCHPSSEQIM-SSZFMOIBSA-N |
異性体SMILES |
CCCCCCCCCCCC/C=C\1/C=CC(=O)O1 |
正規SMILES |
CCCCCCCCCCCCC=C1C=CC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




